- H3PW12O40-[bmim][FeCl4]: a green catalytic system for alkoxymethylation of alcohols and their one-pot interconversion to acetates and TMS-ethers, Journal of the Iranian Chemical Society, 2011, 8(2), 513-524
Cas no 94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene)
94236-21-2 structure
Product Name:1-Bromo-2-((methoxymethoxy)methyl)benzene
Numero CAS:94236-21-2
MF:C9H11BrO2
MW:231.086442232132
CID:835674
PubChem ID:11845938
Update Time:2025-06-12
1-Bromo-2-((methoxymethoxy)methyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Bromo-2-((methoxymethoxy)methyl)benzene
- 1-bromo-2-(methoxymethoxymethyl)benzene
- Benzene, 1-bromo-2-[(methoxymethoxy)methyl]-
- 2-BrC6H4CH2OMOM
- 2-bromo-1-(methoxymethoxy)methyl benzene
- 2-bromobenzyl methoxymethyl ether
- Benzene,1-bromo-2-[(methoxymethoxy)methyl]
- 1-Bromo-2-[(methoxymethoxy)methyl]benzene (ACI)
- CS-13560
- C11531
- DTXSID30474356
- CS-M0248
- 1-bromo-2-[(methoxymethoxy)methyl]benzene
- SCHEMBL500785
- 1-bromo-2-((methoxymethoxy)methyl)-benzene
- 2-bromo-1-(methoxymethoxymethyl)benzene
- 94236-21-2
- 2-Bromo-[1-(methoxymethoxy)methyl]benzene
- DB-097885
- AKOS016007353
- DIZPEZNNOODNQE-UHFFFAOYSA-N
-
- MDL: MFCD18207049
- Inchi: 1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
- Chiave InChI: DIZPEZNNOODNQE-UHFFFAOYSA-N
- Sorrisi: BrC1C(COCOC)=CC=CC=1
Proprietà calcolate
- Massa esatta: 229.99400
- Massa monoisotopica: 229.99424g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 18.5Ų
Proprietà sperimentali
- PSA: 18.46000
- LogP: 2.56960
1-Bromo-2-((methoxymethoxy)methyl)benzene Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-2-((methoxymethoxy)methyl)benzene Dati doganali
- CODICE SA:2909309090
- Dati doganali:
Codice doganale cinese:
2909309090Panoramica:
2909309090 Altri eteri aromatici e loro derivati alogenati\solfonazione\derivati nitrati(compresi i derivati nitrosativi). Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2909309090 altri eteri aromatici e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
1-Bromo-2-((methoxymethoxy)methyl)benzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089338-1g |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM195014-5g |
1-bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 5g |
$593 | 2021-06-16 | |
| TRC | B711273-10mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B711273-50mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B711273-100mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 100mg |
$ 160.00 | 2022-06-06 | ||
| Aaron | AR006DM7-250mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 250mg |
$500.00 | 2025-02-11 | |
| Aaron | AR006DM7-1g |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 1g |
$800.00 | 2025-02-11 | |
| Chemenu | CM195014-5g |
1-bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 5g |
$593 | 2022-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-100mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 97% | 100mg |
¥562.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-250mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 97% | 250mg |
¥937.00 | 2024-04-24 |
1-Bromo-2-((methoxymethoxy)methyl)benzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid , 1-Butyl-3-methylimidazolium tetrachloroferrate ; overnight, rt
1.2 20 s, 75 - 82 °C
1.2 20 s, 75 - 82 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Copper-Catalyzed Trifluoromethylation of Allylsilanes, Angewandte Chemie, 2012, 51(19), 4577-4580
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Phosphonium, triphenyl(phenylmethyl)-, (tribromide) (1:1) Solvents: Chloroform ; 23 min, reflux
Riferimento
- A mild and efficient method for the methoxymethylation and acetylation of alcohols promoted by benzyltriphenylphosphonium tribromide, Chinese Chemical Letters, 2010, 21(10), 1187-1190
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Copper oxide (CuO) (supported on poly(4-vinylpyridine)) ; 1 min, rt
Riferimento
- P4VPy-CuO nanoparticles as a novel and reusable catalyst: application at the protection of alcohols, phenols and amines, Journal of the Iranian Chemical Society, 2016, 13(9), 1699-1712
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Chloroform ; 0.2 h, reflux
Riferimento
- Melamine trisulfonic acid (MTSA), a new efficient catalyst for the chemoselective methoxymethylation of alcohols, Synthetic Communications, 2010, 40(6), 910-914
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Diisopropylethylamine ; 0 °C; 2 h, 0 °C; 0 °C → rt; 5 h, rt
Riferimento
- Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation, Journal of Medicinal Chemistry, 2008, 51(21), 6808-6828
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Boron-containing small molecules for topical treatment of fungal infections, United States, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of tetrahydrodibenzocycloheptapyridines as antidepressants, Japan, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ; 2.4 h, rt
Riferimento
- N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) as efficient catalysts for the methoxymethylation of alcohols under solvent-free conditions, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 632-635
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt
Riferimento
- Preparation of hydrolytically-resistant borole derivatives as antibacterial and antiviral therapeutics, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid ; 2 h, rt
Riferimento
- H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions, Canadian Journal of Chemistry, 2008, 86(8), 831-840
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ; 30 min
Riferimento
- [C4mim][InCl4]: An efficient catalyst-medium for alkoxymethylation of alcohols and their interconversion to acetates and TMS-ethers, Comptes Rendus Chimie, 2011, 14(6), 568-579
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Iron oxide (Fe3O4) (sulfamic acid-functionalized) ; 2 - 3 h, rt
Riferimento
- Catalytic application of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) for protection of aromatic carbonyl compounds and alcohols: experimental and theoretical studies, RSC Advances, 2020, 10(73), 44946-44957
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Riferimento
- Boron compounds for the treatment of periodontal disease such as infection involving bacteria, viruses, fungi and/or parasites, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Hydrolytically-resistant boron-containing heterocyclic antifungal and antibacterial agents for topical therapy of ungual and periungual infections, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt → 0 °C; overnight, rt
Riferimento
- Boron-containing small molecules as anti-inflammatory agents, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Riferimento
- Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis, Journal of Medicinal Chemistry, 2006, 49(15), 4447-4450
1-Bromo-2-((methoxymethoxy)methyl)benzene Raw materials
1-Bromo-2-((methoxymethoxy)methyl)benzene Preparation Products
1-Bromo-2-((methoxymethoxy)methyl)benzene Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti